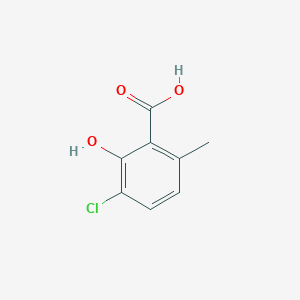

3-Chloro-2-hydroxy-6-methylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-hydroxy-6-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPAYZYWQJZZSSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloro 2 Hydroxy 6 Methylbenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3-chloro-2-hydroxy-6-methylbenzoic acid reveals several potential disconnection points, guiding the design of logical synthetic pathways. The primary disconnections involve the three key functional groups attached to the toluene (B28343) core: the chloro, hydroxyl, and carboxyl groups.

C-COOH Bond Disconnection: This is a common and effective strategy, leading back to a substituted phenol (B47542), 2-chloro-3-methylphenol (B31080). The forward reaction would then be a carboxylation, a well-established transformation. This is often the most strategically sound approach as the hydroxyl group can direct the regioselective introduction of the carboxyl group.

C-Cl Bond Disconnection: This approach suggests a late-stage chlorination of a precursor molecule, 2-hydroxy-6-methylbenzoic acid. The key challenge in this route is achieving the desired regioselectivity, as the directing effects of the hydroxyl, carboxyl, and methyl groups must be carefully considered.

C-OH Bond Disconnection: While less common, this strategy would involve the introduction of the hydroxyl group onto a pre-existing chlorinated and carboxylated toluene scaffold. This might be achieved through nucleophilic aromatic substitution or via a diazotization-hydrolysis sequence from a corresponding aniline.

Based on the feasibility and predictability of the corresponding forward reactions, the disconnection of the C-COOH bond, pointing to 2-chloro-3-methylphenol as a key intermediate, represents a highly logical and promising synthetic strategy.

Classical and Established Synthetic Pathways

Classical organic synthesis provides robust and well-documented methods for the construction of polysubstituted aromatics like this compound. These pathways often involve multi-step sequences starting from simple, readily available precursors.

Multi-step Organic Synthesis from Readily Available Precursors

A plausible and historically referenced synthetic route to this compound begins with m-cresol. The synthesis of the key intermediate, 2-chloro-3-methylphenol, is challenging due to the directing effects of the methyl and hydroxyl groups in m-cresol, which favor chlorination at the para-position. wikipedia.org A multi-step approach is therefore necessary to achieve the desired substitution pattern.

A classical synthesis can be outlined as follows:

Nitration of m-cresol: The first step involves the nitration of m-cresol. To control regioselectivity and prevent oxidation, the reaction is typically carried out under controlled temperature conditions.

Reduction of the Nitro Group: The resulting nitrocresol is then subjected to reduction to yield an aminocresol.

Diazotization and Sandmeyer Reaction: The amino group is converted into a diazonium salt, which is subsequently displaced by a chlorine atom using a Sandmeyer reaction. This sequence is a reliable method for introducing a halogen at a specific position on an aromatic ring. wikipedia.org

Hydrolysis to 2-chloro-3-methylphenol: The resulting product is then hydrolyzed to afford the key intermediate, 2-chloro-3-methylphenol. google.com

Carboxylation: The final step is the introduction of the carboxylic acid group ortho to the hydroxyl group, which will be discussed in more detail in section 2.2.3.

This multi-step sequence, while lengthy, allows for the precise installation of the required functional groups in the correct positions, overcoming the inherent regioselectivity challenges of direct substitution on the starting material.

Regioselective Halogenation Approaches for Chlorine Introduction

An alternative classical strategy involves the regioselective chlorination of a pre-functionalized benzoic acid derivative. In this approach, 2-hydroxy-6-methylbenzoic acid would be the substrate for chlorination. The directing effects of the substituents play a crucial role in determining the outcome of this reaction. The hydroxyl group is a strong ortho-, para-director, while the carboxyl group is a meta-director, and the methyl group is a weak ortho-, para-director.

The position targeted for chlorination (C3) is ortho to the hydroxyl group and meta to both the carboxyl and methyl groups. The powerful ortho-directing effect of the hydroxyl group would be the dominant influence. Therefore, direct chlorination of 2-hydroxy-6-methylbenzoic acid would likely lead to a mixture of products, with substitution occurring at positions activated by the hydroxyl group. Careful selection of the chlorinating agent and reaction conditions would be critical to favor the desired 3-chloro isomer. Reagents such as sulfuryl chloride (SO2Cl2) are often used for the chlorination of phenols and their derivatives.

| Chlorinating Agent | Typical Conditions | Potential Outcome |

| Chlorine (Cl2) | Lewis acid catalyst | Low regioselectivity, potential for over-chlorination |

| Sulfuryl Chloride (SO2Cl2) | Inert solvent, room temperature or gentle heating | Can offer better regioselectivity than Cl2 |

| N-Chlorosuccinimide (NCS) | Acid catalyst or radical initiator | Generally milder, may offer different selectivity |

Carboxylation and Hydroxylation Strategies

The introduction of the carboxyl group onto the 2-chloro-3-methylphenol intermediate is a key step in one of the primary synthetic routes. The Kolbe-Schmitt reaction is the classical method for the ortho-carboxylation of phenols. wikipedia.org This reaction involves the treatment of a sodium or potassium phenoxide with carbon dioxide under pressure and at elevated temperatures. wikipedia.orgmdpi.com

The reaction with sodium phenoxide typically favors ortho-carboxylation, which is the desired outcome for the synthesis of this compound. The phenoxide of 2-chloro-3-methylphenol would be generated in situ using a strong base like sodium hydroxide, and then subjected to high-pressure CO2. The electron-donating hydroxyl group activates the ring for electrophilic attack by CO2, and chelation of the sodium ion between the phenoxide oxygen and the incoming carboxylate group favors ortho-substitution. It has been shown that phenols with electron-withdrawing halogen groups are compatible with this methodology. wikipedia.org

More recent modifications of the Kolbe-Schmitt reaction allow for carboxylation under milder conditions, such as atmospheric pressure of CO2, sometimes with the aid of additives. manchester.ac.uk

Contemporary and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry increasingly focuses on the development of more efficient, atom-economical, and environmentally benign methods. Catalytic transformations, in particular, offer powerful alternatives to classical stoichiometric reactions.

Catalytic Transformations (e.g., Cross-Coupling, C-H Activation)

The direct functionalization of C-H bonds has emerged as a transformative strategy in organic synthesis, offering a more direct and less wasteful approach to constructing complex molecules. For the synthesis of this compound, catalytic C-H activation could hypothetically be employed to introduce the carboxyl group directly onto a 2-chloro-3-methylphenol scaffold.

Transition metal catalysts, particularly those based on palladium or rhodium, are known to catalyze the ortho-C-H carboxylation of phenols and their derivatives. The hydroxyl group can act as an effective directing group, guiding the catalyst to the adjacent C-H bond. While a specific catalytic system for the carboxylation of 2-chloro-3-methylphenol has not been extensively reported, the general principles of directed C-H activation suggest this as a plausible and more "green" alternative to the high-pressure Kolbe-Schmitt reaction.

The general mechanism for such a transformation would involve:

Coordination of the catalyst to the hydroxyl group of the phenol.

Directed C-H activation (metalation) at the ortho position.

Reaction with a carboxylating agent (e.g., CO2, or a chloroformate followed by hydrolysis).

Reductive elimination to release the carboxylated product and regenerate the active catalyst.

Similarly, palladium-catalyzed carbonylation reactions could be envisioned. mdpi.com For instance, a suitably functionalized precursor, such as an ortho-iodinated 2-chloro-3-methylphenol, could undergo palladium-catalyzed carbonylation with carbon monoxide to install the carboxylic acid moiety. While this is not a direct C-H activation, it represents a modern catalytic approach to carboxylation.

These contemporary methods, while requiring further research and development for this specific target molecule, hold the promise of more efficient and sustainable synthetic routes.

Biocatalytic and Chemoenzymatic Synthesis Considerations

The application of biocatalysis in organic synthesis is a burgeoning field, offering highly selective and environmentally benign alternatives to traditional chemical methods. alfa-chemistry.com For the synthesis of this compound, a chemoenzymatic approach, which combines enzymatic and chemical transformations, holds significant promise. researchgate.netnih.gov

One potential biocatalytic strategy involves the use of enzymes for the key halogenation and hydroxylation steps. Flavin-dependent halogenases (FDHs) are a class of enzymes that can catalyze the regioselective halogenation of aromatic compounds. researchgate.netresearchgate.net These enzymes utilize a flavin cofactor, oxygen, and a halide salt to perform the halogenation, often with high specificity, which can be advantageous in controlling the position of the chlorine atom on the aromatic ring. researchgate.netresearchgate.net Similarly, oxygenating biocatalysts, such as cytochrome P450 monooxygenases, are capable of introducing hydroxyl groups onto aromatic rings with high regioselectivity. nih.govnih.gov The use of these enzymes could either be on the final molecule or on a precursor, which is then chemically modified to yield the target compound.

A hypothetical chemoenzymatic route could involve the enzymatic chlorination of 2-hydroxy-6-methylbenzoic acid or the enzymatic hydroxylation of 3-chloro-6-methylbenzoic acid. The choice of enzyme and substrate would be critical to achieving the desired regioselectivity. The development of such a process would require screening of various halogenases and hydroxylases, and potentially protein engineering to optimize their activity and selectivity for the specific substrate. nih.gov

Table 1: Potential Biocatalysts for the Synthesis of this compound

| Enzyme Class | Reaction Type | Potential Substrate | Desired Product |

| Flavin-dependent Halogenases | Chlorination | 2-hydroxy-6-methylbenzoic acid | This compound |

| Cytochrome P450 Monooxygenases | Hydroxylation | 3-chloro-6-methylbenzoic acid | This compound |

Sustainable Reagents and Solvent Systems

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. brazilianjournals.com.br The synthesis of this compound can be made more sustainable through the careful selection of reagents and solvents.

Traditional organic solvents, which are often volatile and toxic, can be replaced with greener alternatives. acs.org Water is an ideal green solvent, and its use in organic synthesis is highly desirable. ucl.ac.uk Other sustainable solvents include bio-based alcohols like ethanol, as well as newer solvents like Cyrene™, which is derived from renewable resources. sigmaaldrich.comresearchgate.net The solubility of benzoic acid and its derivatives has been studied in various green solvents, providing a basis for their application in the synthesis of the target molecule. researchgate.net

In addition to greener solvents, the use of sustainable reagents is also crucial. Biocatalysts, as discussed in the previous section, are considered green reagents as they are biodegradable and operate under mild conditions. alfa-chemistry.com The use of catalysts, in general, is a key principle of green chemistry as it reduces the amount of waste generated. For instance, the use of solid acid or base catalysts that can be easily recovered and reused would be a sustainable approach for reactions such as esterification or hydrolysis that might be involved in a multi-step synthesis.

The development of a sustainable synthesis for this compound would involve a holistic approach, considering the entire lifecycle of the process, from starting materials to waste disposal.

Table 2: Comparison of Conventional and Sustainable Solvents

| Solvent | Classification | Key Properties |

| Toluene | Conventional | Volatile, flammable, toxic |

| Dichloromethane | Conventional | Volatile, suspected carcinogen |

| Water | Sustainable | Non-toxic, non-flammable, readily available |

| Bio-ethanol | Sustainable | Renewable, biodegradable, low toxicity |

| Cyrene™ | Sustainable | Bio-derived, biodegradable, high boiling point |

Mechanistic Investigations of Key Synthetic Steps

A thorough understanding of the reaction mechanisms is fundamental to optimizing synthetic routes and controlling product outcomes. For the synthesis of this compound, key steps would likely involve chlorination, hydroxylation, and carboxylation of an aromatic precursor.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The kinetics and thermodynamics of the key reaction steps dictate the feasibility and efficiency of the synthesis.

Chlorination: The chlorination of an aromatic ring is typically an electrophilic aromatic substitution reaction. The rate of this reaction is influenced by the nature of the substituents on the aromatic ring. msu.edu For a substituted benzoic acid, the carboxylic acid group is a deactivating, meta-directing group. britannica.comdoubtnut.com The kinetics of the chlorination of benzoic acid have been studied, and it is known that the reaction of chlorine atoms with benzoic acid is nearly diffusion-controlled. researchgate.netconicet.gov.ar The presence of other activating or deactivating groups on the ring would further influence the reaction rate and regioselectivity. vaia.com

Hydroxylation: Aromatic hydroxylation can proceed through various mechanisms, including electrophilic, nucleophilic, and radical pathways. The thermodynamics of aromatic hydroxylation have been investigated, particularly in the context of biological systems. nih.govnih.gov The mechanism of hydroxylation by cytochrome P450 enzymes, for example, has been a subject of extensive study. rsc.orgacs.org In a chemical synthesis, the choice of hydroxylating agent will determine the mechanism and the thermodynamic profile of the reaction. For instance, the ortho-hydroxylation of benzoic acids can be achieved using hydrogen peroxide with a non-heme iron catalyst under mild conditions. rsc.org

Carboxylation: The Kolbe-Schmitt reaction is a well-established method for the carboxylation of phenoxides to produce hydroxybenzoic acids. byjus.comwikipedia.org This reaction involves the nucleophilic addition of a phenoxide to carbon dioxide. wikipedia.org Theoretical studies using density functional theory (DFT) have shown that the reaction proceeds through the formation of intermediates and transition states. jergym.cz The reaction is generally exothermic. jergym.cz

Transition State Characterization and Reaction Intermediate Identification

The characterization of transition states and the identification of reaction intermediates provide deep insights into the reaction mechanism.

For the Kolbe-Schmitt reaction , computational studies have elucidated the structures of the transition states and intermediates. jergym.cz The reaction is proposed to proceed via the formation of a sodium phenoxide-CO2 complex, followed by an electrophilic attack of the carbon dioxide on the aromatic ring to form a cyclohexadienone intermediate. researchgate.netjergym.cz This is followed by a proton shift to yield the final salicylate (B1505791) product. jergym.cz The geometry of the transition states for the ortho- and para-carboxylation can explain the observed regioselectivity. researchgate.net

In electrophilic chlorination , the reaction proceeds through a positively charged intermediate known as a benzenonium ion or sigma complex. msu.edu This intermediate is formed in the rate-determining step where the electrophile attacks the aromatic ring. msu.edu The stability of this intermediate is influenced by the substituents on the ring, which in turn affects the regioselectivity of the reaction.

For aromatic hydroxylation catalyzed by enzymes like cytochrome P450, the mechanism is complex and involves high-valent iron-oxo species. rsc.org The reaction is thought to proceed via a radical mechanism involving a tetrahedral adduct of the enzyme's active species with the aromatic substrate. rsc.org The identification of these transient intermediates is challenging and often relies on spectroscopic techniques and computational modeling.

Table 3: Intermediates and Transition States in Key Synthetic Reactions

| Reaction | Key Intermediate(s) | Key Transition State(s) |

| Electrophilic Chlorination | Benzenonium ion (sigma complex) | Transition state leading to the benzenonium ion |

| Aromatic Hydroxylation (enzymatic) | Tetrahedral adduct, epoxide (in some cases) | Transition state for oxygen transfer |

| Kolbe-Schmitt Carboxylation | Phenoxide-CO2 complex, cyclohexadienone | Transition states for CO2 addition and proton transfer |

Chemical Reactivity and Derivatization of 3 Chloro 2 Hydroxy 6 Methylbenzoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, including esterification, amidation, reduction, and decarboxylation. However, the presence of adjacent substituents, namely the hydroxyl and methyl groups, can sterically hinder access to the carboxyl carbon, potentially requiring more forcing reaction conditions compared to unhindered benzoic acids.

Esterification of 3-chloro-2-hydroxy-6-methylbenzoic acid can be achieved through several standard methods, although the steric hindrance may necessitate specific catalysts or more reactive reagents. The classic Fischer-Speier esterification, involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), is a common approach. Due to the steric hindrance from the ortho-substituents, the reaction rates may be slower, and higher temperatures or longer reaction times might be required. The use of trifluoroacetic anhydride (B1165640) can be an effective reagent for the esterification of sterically hindered carboxylic acids. acs.org

Similarly, amidation reactions, which involve the conversion of the carboxylic acid to an amide, can be carried out by first activating the carboxyl group. Direct reaction with an amine is generally not feasible and requires the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents facilitate the formation of an active intermediate that is more susceptible to nucleophilic attack by an amine. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an amine. The phenolic hydroxyl group may require protection during these transformations to prevent side reactions.

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Esterification | Methanol, H₂SO₄ (catalyst), reflux | Methyl 3-chloro-2-hydroxy-6-methylbenzoate |

The carboxylic acid functional group of this compound can be reduced to a primary alcohol or an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxylic acid to the corresponding primary alcohol, 2-chloro-3-(hydroxymethyl)-4-methylphenol. organic-chemistry.orgchemistrysteps.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. chemistrysteps.com It is important to note that LiAlH₄ will also deprotonate the phenolic hydroxyl group.

Selective reduction to the aldehyde, 3-chloro-2-hydroxy-6-methylbenzaldehyde, is more challenging as aldehydes are more easily reduced than carboxylic acids. chemistrysteps.com This transformation often requires the use of specialized reagents or a multi-step procedure. One common method involves the conversion of the carboxylic acid to a more easily reducible derivative, such as an acid chloride or an ester, followed by reduction with a milder reducing agent like lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) or diisobutylaluminium hydride (DIBAL-H) at low temperatures. chemistrysteps.comacs.org

Table 2: Reduction Reactions of the Carboxylic Acid Group

| Target Product | Reducing Agent | Typical Conditions |

|---|---|---|

| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF, followed by aqueous workup |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from hydroxybenzoic acids can be achieved under various conditions, often requiring elevated temperatures. wikipedia.org The presence of the hydroxyl group can facilitate this reaction, particularly when it is positioned ortho or para to the carboxylic acid. For this compound, thermal decarboxylation can be promoted by heating the compound, potentially in the presence of a catalyst such as copper or a copper salt in a high-boiling solvent like quinoline. wikipedia.org

Oxidative decarboxylation is another potential pathway, especially in biological systems or in the presence of specific enzymes like peroxidases, which can catalyze the removal of the carboxyl group from p-hydroxybenzoic acids. nih.gov While this is more commonly observed for para-hydroxybenzoic acids, similar oxidative processes could potentially occur under specific chemical conditions. More recent methods for the decarboxylative hydroxylation of benzoic acids have been developed using photoredox catalysis, offering milder reaction conditions. nih.gov

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for reactions such as etherification and esterification, and it also influences the molecule's susceptibility to oxidation.

Etherification of the phenolic hydroxyl group can be readily accomplished through the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide ion. The subsequent reaction with an alkyl halide (e.g., methyl iodide or ethyl bromide) yields the corresponding ether. google.comgoogle.com Palladium-catalyzed methods have also been developed for the etherification of phenols. frontiersin.org

Esterification of the phenolic hydroxyl group can be achieved by reacting the compound with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base like pyridine (B92270) or triethylamine (B128534). For example, reaction with acetic anhydride would yield the corresponding acetate (B1210297) ester. It is important to consider the relative reactivity of the carboxylic acid and the phenolic hydroxyl group when planning such a transformation. Selective esterification of the phenol in the presence of the carboxylic acid can often be achieved under basic conditions, while acidic conditions would favor esterification of the carboxylic acid.

Table 3: Reactions at the Phenolic Hydroxyl Group

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Etherification | Methyl iodide, K₂CO₃, acetone, reflux | 3-Chloro-2-methoxy-6-methylbenzoic acid |

| Esterification | Acetic anhydride, pyridine | 2-Acetoxy-3-chloro-6-methylbenzoic acid |

Phenols are susceptible to oxidation, and the presence of both an activating hydroxyl group and a deactivating chloro group on the aromatic ring of this compound will influence its reactivity towards oxidizing agents. libretexts.org Oxidation of phenols can lead to a variety of products, including quinones. nih.govuc.pt

The oxidation of chlorophenols has been studied, and it can proceed through the formation of a phenoxyl radical. dss.go.th Subsequent reactions can lead to the formation of benzoquinones. dss.go.th In the case of this compound, oxidation could potentially lead to the formation of a substituted quinone. The specific structure of the resulting quinone would depend on the reaction conditions and the oxidant used. Common oxidizing agents for phenols include chromic acid, Fremy's salt (potassium nitrosodisulfonate), and certain peroxidases. libretexts.org Electrochemical oxidation is another method for the oxidation of chlorophenols. acs.orgacs.org The formation of quinones is a significant transformation as quinones are a class of compounds with important biological and chemical properties. researchgate.net

Reactivity of the Aromatic Chlorine Substituent

The chlorine atom attached to the aromatic ring is a key site for functionalization, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. Its reactivity is significantly influenced by the electronic environment created by the adjacent hydroxyl, methyl, and carboxylic acid groups.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible, albeit challenging, pathway for replacing the chlorine atom in this compound. This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed.

The feasibility of SNAr is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org In the case of this compound, the substituents present a mixed influence.

Activating/Deactivating Effects : The carboxylic acid group (-COOH) is a strong electron-withdrawing group, which should facilitate the reaction. However, it is positioned meta to the chlorine atom and therefore cannot stabilize the intermediate via resonance. The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating, which tend to deactivate the ring towards nucleophilic attack.

Given that the ring is not strongly activated towards SNAr, the displacement of the chlorine atom would likely require harsh reaction conditions, such as high temperatures, high pressures, and the use of a very strong nucleophile. youtube.com The reaction is generally unfavorable compared to aryl halides that possess nitro groups or other potent electron-withdrawing substituents at the ortho or para positions. libretexts.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Metal-catalyzed cross-coupling reactions offer a more versatile and widely applicable method for the functionalization of the C-Cl bond in this compound. Reactions such as the Suzuki-Miyaura and Heck couplings are powerful tools for forming new carbon-carbon bonds. organic-chemistry.orgorganic-chemistry.org

Aryl chlorides are known to be less reactive than the corresponding bromides and iodides in these transformations. Consequently, their successful coupling often necessitates the use of specialized catalytic systems. These systems typically involve palladium catalysts paired with bulky, electron-rich phosphine (B1218219) ligands (e.g., tri-tert-butylphosphine, tricyclohexylphosphine) or N-heterocyclic carbenes (NHCs), which facilitate the oxidative addition of the palladium to the C-Cl bond. organic-chemistry.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. tcichemicals.com The Suzuki-Miyaura reaction is renowned for its tolerance of a wide variety of functional groups, meaning the hydroxyl and carboxylic acid moieties on the target molecule are not expected to interfere with the reaction. tcichemicals.com

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene. organic-chemistry.org Similar to the Suzuki coupling, efficient reaction with an aryl chloride typically requires a highly active palladium catalyst. The steric hindrance from the ortho-hydroxyl and ortho-methyl groups could influence the efficiency of the coupling, potentially requiring optimized reaction conditions.

| Reaction | Typical Catalyst | Typical Ligand | Typical Base | Coupling Partner |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | P(t-Bu)₃, PCy₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Ar-B(OH)₂ |

| Heck | Pd(OAc)₂, PdCl₂ | P(o-tol)₃, PPh₃, PCy₃ | Et₃N, K₂CO₃ | Alkene |

Reactions Involving the Methyl Group on the Aromatic Ring

The methyl group at the C6 position is a benzylic site, making it susceptible to oxidation and free-radical halogenation.

Oxidation to Aldehyde or Carboxylic Acid

The benzylic methyl group can be oxidized to an aldehyde or a carboxylic acid using strong oxidizing agents. The outcome of the reaction depends on the specific reagent and conditions employed.

Oxidation to Carboxylic Acid : Reagents such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are capable of oxidizing the methyl group directly to a carboxylic acid. This would transform the starting material into 5-chloro-6-hydroxyisophthalic acid. However, these are harsh conditions that could potentially lead to degradation of the aromatic ring, especially due to the presence of the activating hydroxyl group.

Oxidation to Aldehyde : Stopping the oxidation at the aldehyde stage is more challenging and requires milder, more selective reagents. However, achieving this selectivity in the presence of the other functional groups can be difficult.

Side-Chain Halogenation and Further Functionalization

A more controlled functionalization of the methyl group can be achieved through free-radical side-chain halogenation. This reaction is typically performed using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or under UV light. This process selectively introduces a halogen (usually bromine) onto the benzylic carbon, yielding 3-chloro-6-(bromomethyl)-2-hydroxybenzoic acid.

The resulting benzylic halide is a versatile intermediate. It is significantly more reactive than the aromatic chloride and can readily undergo nucleophilic substitution reactions (Sₙ1 or Sₙ2) with a wide range of nucleophiles (e.g., cyanides, alkoxides, amines), allowing for the introduction of diverse functional groups at this position.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Further substitution on the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is governed by the cumulative directing effects of the four existing substituents. msu.edu The regiochemical outcome is determined by which available position on the ring is most activated towards attack by an incoming electrophile. The ring has two available positions for substitution: C4 and C5.

The directing influence of each substituent is as follows:

-OH (hydroxyl) : A strongly activating ortho, para-director.

-CH₃ (methyl) : An activating ortho, para-director.

-Cl (chloro) : A deactivating ortho, para-director.

-COOH (carboxylic acid) : A strongly deactivating meta-director.

Attack at C5 : This position is ortho to the activating methyl group and para to the strongly activating hydroxyl group. Both of these powerful activating groups strongly direct substitution to this site.

Attack at C4 : This position is ortho to the strongly activating hydroxyl group. However, it is also ortho to the deactivating chloro group and meta to the activating methyl group.

Considering these factors, the C5 position is overwhelmingly the most electronically favorable site for electrophilic attack. The strong, cooperative directing effects of the hydroxyl and methyl groups to this position far outweigh the influences on the C4 position. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to occur with high regioselectivity at the C5 position.

| Substituent | Position | Effect on Ring | Directing Influence |

|---|---|---|---|

| -OH | C2 | Strongly Activating | Ortho, Para |

| -Cl | C3 | Deactivating | Ortho, Para |

| -COOH | C1 | Strongly Deactivating | Meta |

| -CH₃ | C6 | Activating | Ortho, Para |

Directing Group Effects of Substituents

The reactivity and orientation of electrophilic attack on the this compound ring are determined by the cumulative electronic effects of its four substituents. These groups can be broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

Hydroxyl Group (-OH): The hydroxyl group at the C2 position is a powerful activating group and a strong ortho-, para-director. Through its resonance effect, the lone pairs on the oxygen atom donate electron density to the aromatic ring, particularly at the positions ortho and para to it (C1, C3, and C5). This significantly increases the nucleophilicity of these positions, making them more susceptible to electrophilic attack. The inductive effect of the electronegative oxygen atom withdraws electron density, but the resonance effect is dominant.

Methyl Group (-CH₃): The methyl group at the C6 position is a weakly activating group and an ortho-, para-director. It donates electron density to the ring primarily through a hyperconjugation effect, which involves the overlap of the C-H σ-bonds with the π-system of the ring. This enhances the electron density at the ortho (C1, C5) and para (C3) positions relative to the methyl group.

Carboxylic Acid Group (-COOH): The carboxylic acid group at the C1 position is a strong deactivating group and a meta-director. Both the inductive and resonance effects of the carbonyl and hydroxyl moieties of the carboxylic acid group withdraw electron density from the aromatic ring, making it significantly less reactive. The electron withdrawal is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta positions (C2, C6).

Synergistic and Antagonistic Effects:

| Substituent | Position | Electronic Effect | Directing Effect |

| -COOH | C1 | Strong Deactivating | Meta |

| -OH | C2 | Strong Activating | Ortho, Para |

| -Cl | C3 | Deactivating | Ortho, Para |

| -CH₃ | C6 | Weakly Activating | Ortho, Para |

Theoretical Predictions and Experimental Verification of Substitution Pathways

The prediction of substitution pathways for polysubstituted benzene (B151609) rings like this compound can be approached through computational chemistry methods. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the electron distribution in the molecule and predict the most likely sites for electrophilic attack. These calculations can determine the relative energies of the possible carbocation intermediates (sigma complexes) that would be formed upon attack at each available position on the ring. The most stable intermediate corresponds to the kinetically favored product.

For this compound, theoretical models would likely predict that the positions most activated by the hydroxyl and methyl groups, and not strongly deactivated by the carboxylic acid and chloro groups, would be the preferred sites of substitution. The positions C4 and C5 are the only available sites for substitution.

Attack at C4: This position is ortho to the chloro group and meta to the hydroxyl and methyl groups.

Attack at C5: This position is para to the hydroxyl group and ortho to the methyl group.

Considering the powerful ortho-, para-directing nature of the hydroxyl group, it is theoretically predicted that electrophilic substitution would preferentially occur at the C5 position, which is para to the hydroxyl group. The activating effect of the ortho methyl group further supports this prediction.

While specific experimental data on the derivatization of this compound is not extensively reported in publicly available literature, general principles of electrophilic aromatic substitution strongly support these theoretical predictions. Experimental verification would involve subjecting the compound to various electrophilic substitution reactions, such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions, and analyzing the resulting product mixture using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry to elucidate the structure of the major isomer(s) formed.

For instance, in a nitration reaction, it would be expected that the major product would be 3-Chloro-2-hydroxy-6-methyl-5-nitrobenzoic acid. The reaction conditions would likely need to be carefully controlled to overcome the deactivating effects of the chloro and carboxylic acid groups while avoiding unwanted side reactions.

Computational and Theoretical Studies of 3 Chloro 2 Hydroxy 6 Methylbenzoic Acid

Quantum Chemical Analysis of Molecular Structure and Electronic Properties

Quantum chemical analysis is fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and corresponding molecular energies.

A computational study would begin by determining the most stable three-dimensional arrangement of the atoms in 3-Chloro-2-hydroxy-6-methylbenzoic acid, known as its optimized geometry. This process involves finding the structure with the lowest possible potential energy. For this molecule, key conformational questions would involve the orientation of the carboxylic acid group (-COOH) and the hydroxyl group (-OH) relative to the benzene (B151609) ring and to each other.

Due to rotation around the single bonds connecting the substituents to the ring, several conformers may exist. Calculations would identify the most stable conformer, which is often stabilized by intramolecular hydrogen bonding, for instance, between the hydroxyl group's hydrogen and the carboxylic group's carbonyl oxygen. mdpi.com The analysis would produce a table of optimized structural parameters.

Table 1: Exemplar Format for Optimized Geometrical Parameters This table is a template demonstrating how data would be presented. Specific values for this compound are not available.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | e.g., ~1.74 Å |

| O-H (hydroxyl) | e.g., ~0.97 Å | |

| C=O (carboxyl) | e.g., ~1.22 Å | |

| Bond Angle | C-C-Cl | e.g., ~120° |

| C-O-H | e.g., ~109° |

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO : Represents the ability of a molecule to donate electrons. Regions of the molecule with a high HOMO density are prone to electrophilic attack.

LUMO : Represents the ability of a molecule to accept electrons. Regions with high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. rsc.org For a substituted benzoic acid, the HOMO is typically located on the aromatic ring and the electron-donating hydroxyl group, while the LUMO may be distributed over the electron-withdrawing carboxylic acid group.

Table 2: Exemplar Format for FMO Properties This table is a template demonstrating how data would be presented. Specific values for this compound are not available.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | e.g., ~ -6.5 eV |

| LUMO Energy | e.g., ~ -1.5 eV |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. researchgate.net

Red Regions : Indicate negative electrostatic potential (electron-rich), typically found around electronegative atoms like oxygen. These are sites for electrophilic attack.

Blue Regions : Indicate positive electrostatic potential (electron-poor), usually located around hydrogen atoms, particularly the acidic protons of the hydroxyl and carboxylic acid groups. These are sites for nucleophilic attack.

Green Regions : Represent neutral potential.

For this compound, the MEP map would likely show strong negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, and a strong positive potential on the hydrogen atoms of these groups.

Spectroscopic Property Predictions and Correlations

Computational methods can accurately predict various types of spectra, which helps in the interpretation of experimental data.

Theoretical calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in Fourier-Transform Infrared (FTIR) and Raman spectroscopy. researchgate.net Each calculated frequency can be animated to visualize the specific atomic motions (stretching, bending, torsion) involved. scirp.org

For this compound, key predicted vibrations would include:

O-H Stretching : A broad band typically above 3000 cm⁻¹ for the carboxylic acid and a sharper band for the hydroxyl group.

C=O Stretching : A strong absorption band around 1700 cm⁻¹.

C-Cl Stretching : A peak in the 800-550 cm⁻¹ region.

Aromatic C-H and C=C Stretching : Bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

Comparing calculated frequencies with experimental spectra allows for a precise assignment of each spectral band to a specific molecular vibration. researchgate.net

Table 3: Exemplar Format for Vibrational Frequencies This table is a template demonstrating how data would be presented. Specific values for this compound are not available.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν₁ | e.g., ~3550 | O-H stretch (hydroxyl) |

| ν₂ | e.g., ~3080 | Aromatic C-H stretch |

| ν₃ | e.g., ~1710 | C=O stretch (carboxyl) |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These predicted values are invaluable for assigning signals in experimental NMR spectra.

For this compound, calculations would predict:

¹H NMR : Distinct signals for the acidic protons of the -COOH and -OH groups (often broad and downfield), separate signals for the two aromatic protons, and a signal for the methyl (-CH₃) group protons.

¹³C NMR : Unique signals for each of the nine carbon atoms in the molecule, with the carboxylic carbon appearing significantly downfield.

The predicted shifts are typically correlated against experimental data using a known reference compound like Tetramethylsilane (TMS) to ensure accuracy.

Reaction Mechanism Modeling and Energetics

Computational chemistry provides powerful tools to investigate the reactivity of molecules like this compound. Through the modeling of reaction mechanisms and the calculation of associated energetics, researchers can gain deep insights into the transformation of this compound.

Computational Elucidation of Reaction Transition States

The study of reaction mechanisms at a molecular level involves the characterization of transition states, which are high-energy structures that connect reactants to products. While specific computational studies detailing the reaction transition states of this compound are not extensively documented in publicly available research, the principles of computational chemistry allow for the theoretical investigation of such processes.

For a molecule with the functional groups present in this compound (a carboxylic acid, a hydroxyl group, a chlorine atom, and a methyl group on a benzene ring), several types of reactions could be computationally modeled. For instance, the esterification of the carboxylic acid group or the etherification of the hydroxyl group would proceed through distinct transition states. Density Functional Theory (DFT) is a common computational method used to locate and characterize the geometry of these transition states. By calculating the vibrational frequencies, a key confirmation of a true transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

Prediction of Reaction Pathways and Selectivity

Computational modeling is instrumental in predicting the most likely pathways a reaction will follow and the selectivity for certain products. The relative energies of different transition states and intermediates determine the preferred reaction pathway. The pathway with the lowest activation energy barrier is generally the most favorable.

In the case of this compound, computational studies could predict the regioselectivity of electrophilic aromatic substitution reactions. The electron-donating effects of the hydroxyl and methyl groups, and the electron-withdrawing effect of the chlorine and carboxylic acid groups, would influence the electron density of the aromatic ring. Computational calculations of molecular orbitals and electrostatic potential maps can help predict which positions on the ring are most susceptible to electrophilic attack. For example, in the metabolism of related compounds like 3-chloro-2-methylbenzoic acid by microorganisms, computational approaches could help understand the initial steps of enzymatic degradation, such as hydroxylation, by modeling the interaction with the enzyme's active site. nih.gov

Molecular Interactions and Supramolecular Assembly Studies

The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions. Computational and theoretical studies are crucial for understanding these interactions and predicting the resulting supramolecular assemblies.

Hydrogen Bonding Networks and Intermolecular Interactions

Hydrogen bonding plays a pivotal role in the crystal structures of benzoic acid derivatives. rsc.orgrsc.org For this compound, both the carboxylic acid and the hydroxyl group can act as hydrogen bond donors and acceptors. A common and highly stable motif for carboxylic acids is the formation of centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. nih.gov This is a frequently observed pattern in the crystal structures of related benzoic acids. nih.gov

The presence of the additional hydroxyl group introduces the possibility for more complex hydrogen bonding networks. It can form hydrogen bonds with the carboxylic acid group of a neighboring molecule, the hydroxyl group of another, or the chlorine atom, although the latter would be a weaker interaction. Computational studies can be used to calculate the strength and geometry of these different potential hydrogen bonds to predict the most stable arrangement. researchgate.net In the crystal structures of similar compounds, such as co-crystals of chlorobenzoic acids with other molecules, a variety of hydrogen bonding synthons are observed. mdpi.comnih.gov

Pi-Stacking Interactions in Crystal Structures

Below is a table summarizing typical intermolecular interaction distances found in related structures, which can be inferred as relevant for this compound.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | 2.6 - 2.7 |

| Hydrogen Bond | O-H (Hydroxyl) | O=C (Carboxyl) | Variable |

| Hydrogen Bond | O-H (Hydroxyl) | O-H (Hydroxyl) | Variable |

| π-π Stacking | Benzene Ring Centroid | Benzene Ring Centroid | 3.3 - 3.8 |

| C-H···π Interaction | C-H | Benzene Ring Centroid | ~3.8 |

Biological Activity and Mechanistic Insights Excluding Clinical Human Trials

Enzyme Inhibition and Activation Studies

Identification of Molecular Targets and Binding Mechanisms

No studies identifying the molecular targets or elucidating the binding mechanisms of 3-Chloro-2-hydroxy-6-methylbenzoic acid were found.

Kinetic Analysis of Enzyme-Ligand Interactions

No data from kinetic analyses of the interactions between this compound and any enzyme are available.

Computational Docking and Molecular Dynamics Simulations of Enzyme Complexes

No computational studies, such as molecular docking or molecular dynamics simulations, investigating the complexes of this compound with any enzyme have been published.

Receptor Binding and Modulation

Ligand-Receptor Affinity and Selectivity Assays

No assays determining the affinity or selectivity of this compound for any receptor have been reported.

Structural Basis of Receptor Recognition (e.g., X-ray crystallography, Cryo-EM)

There are no structural studies, such as X-ray crystallography or cryo-electron microscopy, that provide a basis for the receptor recognition of this compound.

Following a comprehensive search for scientific literature and data, it has been determined that there is no publicly available information regarding the biological activity of the specific chemical compound “this compound” within the scope of the requested article outline.

Specifically, searches for the antimicrobial, antifungal, and herbicidal mechanisms and effects of "this compound" did not yield any relevant research findings. The scientific databases and public domain contain no studies detailing this compound's interaction with microbial growth pathways, its cellular targets in pathogenic organisms, or potential resistance mechanisms. Similarly, no information was found concerning its herbicidal activity, interaction with plant hormones, or its effects on plant metabolic pathways.

Therefore, it is not possible to generate the requested article on "this compound" as the foundational research data required to address the specified outline sections does not appear to exist in published form. Information available for other related but structurally distinct compounds cannot be substituted, as per the strict instructions to focus solely on the specified subject.

Structure-Activity Relationship (SAR) Studies

Systematic Structural Modifications and Biological Evaluation (In Vitro)

Following an extensive search of scientific literature, no studies were identified that report the systematic structural modification of this compound and the subsequent in vitro biological evaluation of the resulting analogs. Research in this area would typically involve the synthesis of a series of related compounds where the chloro, hydroxyl, methyl, and carboxylic acid groups are systematically altered or repositioned. The goal of such studies would be to determine the influence of each functional group on a specific biological target. The lack of such published research indicates a significant gap in the understanding of this compound's potential biological activities.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Consistent with the absence of SAR data, there are no published QSAR models specifically developed for this compound and its derivatives. QSAR studies are contingent on having a dataset of structurally related compounds with measured biological activities. Without this foundational data, it is not possible to derive a mathematical relationship that predicts the activity of new, untested analogs. The development of QSAR models would be a valuable future step, should a series of biologically active analogs of this compound be identified.

Analytical Methodologies for Complex System Analysis

Chromatographic Separation Techniques for Trace Analysis

Chromatographic methods are fundamental for the isolation of "3-Chloro-2-hydroxy-6-methylbenzoic acid" from complex mixtures, a critical prerequisite for accurate quantification and identification. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a well-suited technique for the analysis of polar, non-volatile compounds like "this compound". Method development for this analyte would focus on optimizing the separation from other matrix components.

A typical reverse-phase HPLC method would employ a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or triethylamine (B128534) solution, often acidified with formic or acetic acid to suppress the ionization of the carboxylic acid group) and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute a wide range of compounds with varying polarities. Detection is commonly achieved using a UV detector, with the wavelength set to the absorbance maximum of "this compound". For enhanced selectivity and sensitivity, a diode-array detector (DAD) can be employed to acquire the full UV spectrum of the eluting peaks.

Illustrative HPLC Method Parameters:

| Parameter | Value |

| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixtures

For the analysis of "this compound" by Gas Chromatography-Mass Spectrometry (GC-MS), a derivatization step is imperative. The polar carboxylic acid and hydroxyl groups render the molecule non-volatile and prone to thermal degradation in the hot GC inlet. Derivatization converts these functional groups into less polar, more volatile, and more thermally stable moieties.

Common derivatization reagents for carboxylic acids and phenols include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or alkylating agents (e.g., diazomethane (B1218177) or methyl chloroformate). For instance, reaction with BSTFA would convert the carboxylic acid and hydroxyl groups into their trimethylsilyl (B98337) (TMS) esters and ethers, respectively.

Once derivatized, the sample is injected into the GC, where the derivatized analyte is separated from other components on a capillary column (e.g., a DB-5ms column). The separated components then enter the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. The mass spectrum, with its characteristic fragmentation pattern, serves as a molecular fingerprint for identification.

Typical GC-MS Derivatization and Analysis Conditions:

| Step | Description |

| Derivatization | Reaction with BSTFA with 1% TMCS in pyridine (B92270) at 70°C for 30 minutes. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (DB-5ms or equivalent). |

| Oven Program | Initial temperature of 100°C, ramp to 280°C at 10°C/min, hold for 5 minutes. |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| MS Detection | Full scan mode (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification. |

Advanced Spectroscopic Characterization in Complex Matrices

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of "this compound" and the elucidation of its metabolic fate in biological systems.

Nuclear Magnetic Resonance (NMR) for Metabolic Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the de novo structure elucidation of organic molecules. For "this compound," one-dimensional (1D) ¹H and ¹³C NMR spectra would provide initial structural information. The ¹H NMR spectrum would show signals for the aromatic protons, the methyl group protons, and the acidic protons of the hydroxyl and carboxylic acid groups (the latter often being broad or exchangeable with D₂O). The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule.

In the context of metabolic pathway elucidation, two-dimensional (2D) NMR experiments are particularly valuable. Techniques such as COSY (Correlation Spectroscopy) can establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. This information is crucial for piecing together the structure of potential metabolites, where the core structure of "this compound" might be modified by, for example, hydroxylation, conjugation, or dechlorination.

Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS) for this compound:

| Proton(s) | Predicted Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.5 |

| Methyl (CH₃) | ~2.3 |

| Hydroxyl (OH) | 5.0 - 6.0 (variable) |

| Carboxylic Acid (COOH) | 10.0 - 12.0 (broad) |

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, which are instrumental in determining the elemental composition of an unknown compound. This capability is invaluable for identifying metabolites of "this compound".

By comparing the accurate mass of a potential metabolite with that of the parent compound, the elemental composition of the metabolic modification can be deduced. For instance, an increase in mass corresponding to one oxygen atom would suggest a hydroxylation reaction. Furthermore, the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) serves as a distinct signature, aiding in the identification of chlorine-containing metabolites in complex mass spectra. Tandem mass spectrometry (MS/MS) experiments on an HRMS platform can provide structural information through the fragmentation of the metabolite ion, helping to pinpoint the site of metabolic modification.

Predicted Mass Spectrometry Data for 3-Chloro-2-hydroxy-6-methylbenzaldehyde (a related compound):

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 171.02074 |

| [M+Na]⁺ | 193.00268 |

| [M-H]⁻ | 169.00618 |

Data predicted for a closely related aldehyde derivative, illustrating the type of information obtained from HRMS.

Hyphenated Techniques for Comprehensive Analysis

The coupling of chromatographic separation with spectroscopic detection, known as hyphenated techniques, provides the most comprehensive approach for the analysis of "this compound" in complex systems.

LC-MS/MS, the combination of liquid chromatography with tandem mass spectrometry, is a particularly powerful technique. It offers the high separation efficiency of HPLC and the high sensitivity and selectivity of tandem mass spectrometry. In an LC-MS/MS experiment, the analyte is first separated by LC, then ionized (e.g., by electrospray ionization - ESI), and the parent ion is selected and fragmented to produce a characteristic set of product ions. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for the quantification of the target analyte at very low concentrations, even in the presence of co-eluting interferences.

Similarly, GC-MS, as discussed earlier, is a robust hyphenated technique for volatile and thermally stable (or derivatized) compounds. The combination of chromatographic retention time and the mass spectrum provides a high degree of confidence in the identification of the analyte.

The strategic application of these advanced analytical methodologies is essential for accurately detecting, quantifying, and structurally characterizing "this compound" and its transformation products in challenging analytical scenarios.

LC-MS/MS for Sensitive Detection and Structural Confirmation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative and qualitative analysis of organic molecules like this compound. Its high sensitivity and selectivity make it ideal for detecting trace amounts of the compound in complex samples.

Chromatographic Separation:

The separation of this compound is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A C18 column is commonly employed, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an aqueous component (often water with a small amount of acid, such as formic acid, to ensure the analyte is in its protonated form) and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation from other components in the sample and to achieve a sharp peak shape for the analyte.

Mass Spectrometric Detection and Structural Confirmation:

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of compound, and it is typically operated in negative ion mode, which is well-suited for acidic molecules that readily deprotonate to form [M-H]⁻ ions.

Tandem mass spectrometry (MS/MS) is employed for selective and sensitive detection. In this mode, the deprotonated molecule (the precursor ion) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity.

For this compound, a characteristic fragmentation pattern would be expected. A common fragmentation pathway for deprotonated benzoic acid derivatives is the loss of carbon dioxide (a mass loss of 44 Da). nih.gov Therefore, a likely MRM transition would involve monitoring the precursor ion and a specific product ion resulting from this fragmentation. The presence of a chlorine atom will result in a characteristic isotopic pattern for the precursor and any chlorine-containing fragment ions, with two peaks separated by 2 m/z units in an approximate 3:1 ratio (due to the natural abundance of ³⁵Cl and ³⁷Cl), further aiding in structural confirmation. jove.com

Below is a table summarizing typical LC-MS/MS parameters that could be used for the analysis of this compound.

| Parameter | Value |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 35 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Monitored Transition | Precursor Ion -> Product Ion |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

This table presents a hypothetical but scientifically plausible set of parameters based on the analysis of similar compounds.

Research Findings:

While specific studies on this compound are not abundant in the provided search results, the analysis of structurally related compounds like p-chlorobenzoic acid has been successfully demonstrated using LC-MS/MS. researchgate.netnih.gov These studies highlight the robustness and high selectivity of the technique, especially in complex matrices like water samples. The methodology allows for low detection limits, often in the nanogram per liter range. researchgate.netnih.gov The fragmentation of deprotonated benzoic acid and its derivatives is a well-characterized process, primarily involving the loss of carbon dioxide. nih.gov This foundational knowledge allows for the development of reliable LC-MS/MS methods for novel substituted benzoic acids like the one .

Environmental Occurrence, Fate, and Degradation Pathways

Natural Abundance and Potential Biosynthetic Origins

Currently, there is no scientific literature available that documents the natural occurrence or biosynthetic origins of 3-Chloro-2-hydroxy-6-methylbenzoic acid. It is presumed to be a synthetic compound, primarily originating from industrial activities or as a metabolite of other chemical products.

Abiotic Degradation Mechanisms

Abiotic degradation encompasses the chemical transformation of a compound in the environment without the involvement of biological organisms. These processes are critical in determining the persistence of a chemical in various environmental compartments. Due to a lack of specific data for this compound, the following subsections discuss the abiotic degradation of structurally similar chlorobenzoic acids to provide a potential framework for its environmental behavior.

Chlorinated aromatic compounds can undergo photolytic degradation when exposed to sunlight. p-Chlorobenzoic acid, for instance, absorbs light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. nih.gov The rate constant for the vapor-phase reaction of p-chlorobenzoic acid with photochemically-produced hydroxyl radicals is estimated to be 1x10⁻¹² cm³/molecule-sec at 25°C, corresponding to an atmospheric half-life of about 10 days. nih.gov The photocatalytic degradation of chlorinated aromatic volatile organic compounds like chlorobenzene (B131634) and chloronaphthalene has been shown to be enhanced by increasing water content up to a certain point, due to the generation of hydroxyl radicals. mdpi.com

Table 1: Abiotic Degradation Data for Related Chlorobenzoic Acids

| Compound | Degradation Process | Conditions | Observations | Reference |

|---|---|---|---|---|

| p-Chlorobenzoic acid | Direct Photolysis | Sunlight (>290 nm) | Susceptible to degradation. | nih.gov |

| p-Chlorobenzoic acid | Vapor-phase reaction with OH radicals | 25°C | Atmospheric half-life of ~10 days. | nih.gov |

| Chlorobenzene and Chloronaphthalene | Photocatalytic Degradation | TiO₂ catalyst, varying humidity | Degradation enhanced with increased water content up to 55%. | mdpi.com |

The hydrolysis of chlorobenzoic acids, or the reaction with water, is generally not expected to be a significant environmental degradation pathway due to the stability of the carbon-chlorine bond on the aromatic ring under typical environmental pH conditions. nih.gov However, under specific laboratory or industrial conditions, such as high temperatures and the presence of catalysts, hydrolysis can occur. For example, 2-chloro-4-nitrobenzoic acid can be hydrolyzed to 4-nitrosalicylic acid in the presence of aqueous potassium carbonate at 150°C. rsc.org

Oxidative degradation can be a significant fate process for organic compounds in the environment, often mediated by reactive oxygen species. Fenton-like oxidation processes have been shown to effectively degrade para-chlorobenzoic acid. nih.gov The combination of ultrasound with a Fenton-like reagent (FeOOH-H₂O₂) significantly enhanced the degradation rate of p-CBA, with the first-order rate constant increasing from 4.5 x 10⁻³ min⁻¹ (ultrasound alone) to 1.54 x 10⁻² min⁻¹ (ultrasound/FeOOH-H₂O₂). nih.gov This enhancement is attributed to the continuous activation of the catalyst surface and improved mass transport. nih.gov

Future Research Directions and Unanswered Questions

Exploration of Novel and More Efficient Synthetic Routes

Current synthetic strategies for compounds analogous to 3-Chloro-2-hydroxy-6-methylbenzoic acid often rely on classical methods that may involve harsh reaction conditions, multiple steps, and the use of hazardous reagents. Future research should prioritize the development of more efficient, economical, and environmentally benign synthetic pathways.

Potential Research Approaches:

Direct C-H Carboxylation: Investigation into the direct carboxylation of the corresponding 3-chloro-2-methylphenol (B1584042) using CO2 as a green and abundant C1 source. This approach, potentially catalyzed by transition metals, could offer a more atom-economical route compared to traditional methods.

Orthogonal Functionalization Strategies: Development of synthetic routes that allow for the selective and sequential introduction of the chloro, hydroxyl, and methyl groups onto the benzoic acid scaffold. This would provide greater control over the synthesis of specifically substituted analogues.

Biocatalytic Synthesis: Exploring the use of engineered enzymes to catalyze key steps in the synthesis, such as regioselective hydroxylation or chlorination. Biocatalysis could lead to milder reaction conditions and improved stereoselectivity.

A comparative table of potential synthetic starting points is presented below:

| Starting Material | Potential Key Transformation | Advantages | Challenges |

| 2-Methylphenol | Ortho-chlorination and subsequent carboxylation | Readily available starting material. | Controlling regioselectivity of both chlorination and carboxylation can be difficult. |

| 3-Chloro-2-methylphenol | Kolbe-Schmitt or related carboxylation reactions | Direct introduction of the carboxylic acid group. | May require high pressures and temperatures; potential for side product formation. |

| 2,6-Dichlorotoluene | Nucleophilic aromatic substitution of one chlorine with a hydroxyl group, followed by oxidation of the methyl group. | Potential for good regioselectivity in the substitution step. | Oxidation of the methyl group to a carboxylic acid may require harsh conditions that could affect other functional groups. |

Deepening Mechanistic Understanding of Biological Interactions

The biological activity of substituted hydroxybenzoic acids is well-documented, with many exhibiting antimicrobial, anti-inflammatory, and antioxidant properties. However, the specific biological interactions of this compound remain uncharacterized.

Key Unanswered Questions:

What are the primary molecular targets of this compound in biological systems?

How do the specific positions of the chloro, hydroxyl, and methyl groups influence its binding affinity and efficacy?

Does it exhibit synergistic or antagonistic effects when combined with other bioactive molecules?

Future research in this area should involve a multi-pronged approach, including in vitro screening against a panel of enzymes and receptors, followed by more detailed mechanistic studies for any identified hits. Computational modeling and docking studies could also provide valuable insights into potential binding modes and structure-activity relationships.

Investigation of Unexplored Chemical Reactivity and Derivatization

The unique arrangement of functional groups in this compound presents opportunities for novel chemical transformations and the synthesis of a diverse library of derivatives.

Areas for Exploration:

Intramolecular Cyclization Reactions: Investigating the potential for intramolecular reactions involving the hydroxyl and carboxylic acid groups to form novel heterocyclic structures.

Selective Derivatization: Developing methods for the selective modification of the hydroxyl and carboxylic acid groups to produce esters, ethers, and amides with potentially enhanced biological activities or material properties.

Metal-Catalyzed Cross-Coupling Reactions: Utilizing the chloro substituent as a handle for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, thereby expanding the structural diversity of accessible derivatives.

The table below outlines potential derivatization strategies:

| Functional Group | Reaction Type | Potential Products | Potential Applications |

| Carboxylic Acid | Esterification | Methyl, ethyl, or benzyl (B1604629) esters | Prodrugs, fragrance components |

| Carboxylic Acid | Amidation | Primary, secondary, or tertiary amides | Biologically active compounds |

| Hydroxyl Group | Etherification | Methyl, ethyl, or benzyl ethers | Modified solubility and pharmacokinetic properties |

| Aromatic Ring | Electrophilic Aromatic Substitution | Nitrated or further halogenated derivatives | Intermediates for further synthesis |

Development of Advanced Analytical Techniques for Specific Applications

Robust and sensitive analytical methods are crucial for the detection and quantification of this compound in various matrices, including environmental samples and biological fluids. While standard techniques like High-Performance Liquid Chromatography (HPLC) are likely applicable, the development of more specialized methods could be beneficial.

Future Research Focus:

Hyphenated Mass Spectrometry Techniques: Developing Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) methods for ultra-trace level detection and structural confirmation.

Sensor Development: Creating selective electrochemical or optical sensors for the rapid and in-situ monitoring of the compound.

Chiral Separation Methods: If the compound or its derivatives are found to be chiral, developing enantioselective separation techniques to study the biological activity of individual enantiomers.

Comprehensive Environmental Impact and Bioremediation Potential Studies

The presence of a chlorinated aromatic ring raises questions about the environmental fate and potential persistence of this compound. Research into its environmental impact and potential for bioremediation is therefore essential.

Key Research Areas:

Biodegradation Pathways: Identifying microorganisms capable of degrading this compound and elucidating the enzymatic pathways involved. Studies on the biodegradation of other chlorobenzoic acids have shown that bacteria can utilize them as a carbon and energy source. jbarbiomed.comjbarbiomed.comnih.gov The degradation pathways often involve dioxygenase-catalyzed ring cleavage. researchgate.netresearchgate.net

Toxicity Assessment: Evaluating the acute and chronic toxicity of the compound to representative aquatic and terrestrial organisms.

Photodegradation and Hydrolysis Studies: Determining the stability of the compound under various environmental conditions, such as exposure to sunlight and different pH levels.

Understanding the environmental behavior of this compound is critical for assessing its potential risks and for developing strategies for the remediation of any potential contamination.

Q & A

Q. What are the common synthetic routes and key reagents for preparing 3-Chloro-2-hydroxy-6-methylbenzoic acid?

The compound is typically synthesized via electrophilic substitution or carboxylation reactions. Key reagents include:

- Chlorinating agents (e.g., Cl2/FeCl3) for introducing the chloro group.

- Oxidizing agents (e.g., KMnO4 in alkaline conditions) for hydroxylation or carboxyl group formation .

- Methylation agents (e.g., CH3I) to introduce the methyl group, though regioselectivity must be controlled due to competing substituent effects . Multi-step pathways often involve protecting groups to prevent undesired side reactions, particularly at the hydroxyl and carboxyl sites .